molecular formula C16H15N3O3S B11437566 ethyl (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate

ethyl (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate

Cat. No.: B11437566
M. Wt: 329.4 g/mol
InChI Key: ZUABEHZSOLGHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate (Vitas-M Lab ID: BBL007138) is a high-purity chemical compound designed for biological screening and lead optimization in early-stage drug discovery. This complex molecule features a pyrrolo[3,2-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatility as a building block for physiologically active molecules. The compound's structure includes a 2-thioxo (exocyclic sulfur atom) moiety, which is a key functional group of significant research interest. Literature indicates that 2-thioxo-containing pyrimidine derivatives and their condensed analogs possess a wide range of documented biological activities, making them promising candidates for investigation. Reported activities for this class of compounds include antioxidant, antimicrobial, antiviral, and anticancer properties, among others. The compound is characterized by a molecular weight of 329.38 g/mol and an empirical formula of C16H15N3O3S. It complies with Lipinski's Rule of Five, exhibiting a logP of 2.06, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds, suggesting favorable drug-like properties for preliminary research. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for comprehensive data on the synthesis and biological properties of 2-thioxopyrimidines.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 2-(4-oxo-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetate

InChI

InChI=1S/C16H15N3O3S/c1-2-22-12(20)9-19-15(21)14-13(18-16(19)23)11(8-17-14)10-6-4-3-5-7-10/h3-8,17H,2,9H2,1H3,(H,18,23)

InChI Key

ZUABEHZSOLGHLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=S

Origin of Product

United States

Preparation Methods

Cyclization Using Formamidine Acetate

A patent (CN106397443A) describes a cyclocondensation reaction between 2-cyano-4,4-dialkoxyethyl butyrate and formamidine acetate under basic conditions. Sodium methoxide in methanol facilitates ring closure at 25–30°C, yielding the pyrrolopyrimidine core. This method emphasizes mild temperatures and avoids heavy-metal catalysts, achieving yields of 65–72%.

Reaction Conditions

  • Reactants : 2-cyano-4,4-dimethoxyethyl butyrate, formamidine acetate
  • Base : Sodium methoxide (27% in methanol)
  • Temperature : 25–30°C
  • Time : 1–2 hours

Alternative Cyclization via Bromoketone Intermediates

PMC studies highlight the use of diaryl bromoketones (e.g., 33a–c) reacting with 2,6-diamino-4-oxopyrrolo[3,2-d]pyrimidine to form substituted cores. This method introduces aryl groups early, enabling diversification at the 7-position. For example, phenyl groups are incorporated via Suzuki coupling post-cyclization.

Introduction of the Thioxo Group

The 2-thioxo moiety is introduced through thionation of a 2-oxo precursor or direct synthesis using thiourea derivatives.

Thionation with Lawesson’s Reagent

In a protocol adapted from Abd El-Hameed et al. (2018), 4-oxopyrrolopyrimidin-2-one is treated with Lawesson’s reagent (2.2 equiv) in toluene under reflux. The reaction achieves >85% conversion to the 2-thioxo derivative within 4 hours.

Direct Synthesis from Thiourea

A one-pot method combines ethyl cyanoacetate, thiourea, and benzaldehyde in ethanol with piperidine as a catalyst. This approach forms the 2-thioxo group during cyclization, bypassing post-modification steps.

Functionalization at the 3-Position: Ethyl Acetate Moiety

The ethyl acetate side chain is introduced via nucleophilic substitution or alkylation.

Alkylation with Ethyl Chloroacetate

A widely cited method involves treating 2-thioxo-pyrrolopyrimidin-4-one with ethyl chloroacetate in ethanol under basic conditions. Sodium hydroxide deprotonates the NH group at the 3-position, enabling alkylation.

Procedure

  • Dissolve 2-thioxo-pyrrolopyrimidin-4-one (10 mmol) in ethanol (50 mL).
  • Add NaOH (12 mmol) and stir at 50°C for 30 minutes.
  • Dropwise add ethyl chloroacetate (12 mmol) and reflux for 2 hours.
  • Pour onto ice, filter, and recrystallize from ethanol.

Yield : 78–82%.

Phenyl Group Introduction at the 7-Position

The 7-phenyl group is incorporated via Friedel-Crafts acylation or Suzuki-Miyaura coupling.

Friedel-Crafts Acylation

Early synthetic routes (e.g., CN102503846B) use benzene and maleic anhydride with AlCl₃ to generate phenyl-substituted intermediates. However, this method produces significant waste and has been largely replaced by cross-coupling reactions.

Suzuki-Miyaura Coupling

A PMC study details the use of palladium catalysts to couple phenylboronic acid with a brominated pyrrolopyrimidine precursor. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) provide 60–75% yields.

Multi-Step Synthesis Workflow

A representative synthesis combines the above steps:

Step Reaction Conditions Yield
1 Cyclization of 2-cyano-4,4-dimethoxyethyl butyrate NaOMe/MeOH, 25°C 68%
2 Thionation with Lawesson’s reagent Toluene, reflux 86%
3 Suzuki coupling (7-phenyl) Pd(PPh₃)₄, DME/H₂O 72%
4 Alkylation with ethyl chloroacetate NaOH/EtOH, reflux 80%

Optimization Challenges and Solutions

Regioselectivity in Alkylation

Competing alkylation at N-1 vs. N-3 is mitigated by using bulky bases (e.g., K₂CO₃) or polar aprotic solvents (DMF).

Purification Difficulties

Silica gel chromatography with ethyl acetate/petroleum ether (15:1) effectively separates diastereomers and unreacted starting materials.

Comparative Analysis of Methods

Method Advantages Limitations
Formamidine acetate cyclization Mild conditions, high atom economy Requires anhydrous solvents
Suzuki coupling Regioselective, versatile for aryl groups Costly catalysts, inert atmosphere needed
Ethyl chloroacetate alkylation High yields, simple work-up Competing side reactions at elevated temperatures

Chemical Reactions Analysis

Pyrrolo[3,2-d]pyrimidine Core Formation

  • Starting Materials : Amino esters or β-enamino esters are common precursors for pyrrolo-pyrimidine cores .

  • Key Reaction : Condensation with isothiocyanates (e.g., phenylisothiocyanate) followed by cyclization under acidic conditions forms the thioxo-pyrrolo-pyrimidine framework .

Thioxo Group Installation

  • Mechanism : Reaction of intermediate amines with isothiocyanates generates thiourea derivatives, which undergo acid-catalyzed cyclization to form the thioxo group .

Esterification

  • Process : Ethyl ester groups are typically introduced via esterification of carboxylic acids using reagents like ethanol under acidic catalysis .

Cyclization to Form Pyrrolo-pyrimidine Core

  • Reagents/Conditions : Acidic cyclization (e.g., HCl or H2SO4) of β-enamino esters or amino intermediates .

  • Outcome : Formation of the fused pyrrolo-pyrimidine ring system.

Thioxo Group Formation

  • Reagents : Phenylisothiocyanate, acid catalyst.

  • Conditions : Boiling ethanol or reflux in ethyl acetate .

  • Mechanism : Thiourea intermediate → cyclization to thioxo-pyrrolo-pyrimidine.

Phenyl Group Incorporation

  • Reagents : Benzaldehyde, refluxing ethanol.

  • Conditions : Reflux for 2–6 hours .

  • Mechanism : Aldol-like condensation at position 7.

Esterification

  • Reagents : Ethanol, acid catalyst (e.g., H2SO4).

  • Conditions : Reflux or room temperature .

Reaction Data Table

Reaction StepReagents/ConditionsKey TransformationAnalogy Source
Pyrrolo-pyrimidine coreβ-enamino ester, acid catalystCyclization to fused ring system
Thioxo group installationPhenylisothiocyanate, boiling ethanolThiourea → thioxo-pyrrolo-pyrimidine
Phenyl group additionBenzaldehyde, ethanol, refluxAldol condensation at position 7
EsterificationEthanol, acid catalystCarboxylic acid → ethyl ester

Stability and Reactivity

  • Thioxo Group : Susceptible to nucleophilic attack under basic conditions, enabling further functionalization .

  • Ester Group : Hydrolyzable under alkaline conditions to yield carboxylic acids, which may undergo amidation or other transformations .

Spectral and Analytical Data

  • IR : Peaks for thioxo (C=S) and ester (C=O) groups.

  • NMR : Downfield shifts for aromatic protons and NH signals (if present).

  • Mass Spectrometry : Molecular ion peak corresponding to the molecular formula.

Research Findings

  • Diversity : Pyrrolo-pyrimidine systems show broad synthetic flexibility, enabling diverse substituents .

  • Biological Relevance : Related thioxo-pyrrolo-pyrimidines have been explored as anticancer and enzyme inhibitors .

  • Synthetic Challenges : Steric hindrance and regioselectivity control in cyclization steps may affect yields .

Scientific Research Applications

Medicinal Chemistry

Ethyl (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate has been synthesized and evaluated for its pharmacological properties. Its structure suggests potential as an inhibitor of specific enzymes and receptors involved in disease processes.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .

Antimicrobial Properties

The thioxo group in the compound enhances its ability to interact with biological targets. Research indicates that related compounds exhibit antimicrobial activities against a range of pathogens. For example, studies on derivatives have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

Biological Research

This compound is also being investigated for its role in biological assays aimed at understanding disease mechanisms.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific protein kinases that are crucial in cancer signaling pathways. Inhibitors of these kinases can lead to the development of targeted therapies for cancer treatment .

Structure–Activity Relationship (SAR) Studies

Research into the SAR of this compound has provided insights into how modifications to its structure can enhance biological activity. Variations in substituents on the phenyl ring or alterations in the thioxo group have been shown to significantly affect potency against various biological targets .

Potential Therapeutic Uses

Given its promising biological activities, this compound is being explored for potential therapeutic applications.

Cancer Therapy

The compound's ability to inhibit key signaling pathways involved in tumor growth positions it as a candidate for further development into an anticancer agent. Clinical trials may be warranted to assess efficacy and safety in human subjects.

Antimicrobial Treatment

With increasing resistance to conventional antibiotics, compounds like ethyl (4-oxo-7-pheny...) could serve as templates for developing new antimicrobial agents that target resistant strains of bacteria and fungi.

Mechanism of Action

The mechanism of action of (2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of ethyl (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate, three structurally related compounds are analyzed:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Features Potential Applications
This compound (Target Compound) Pyrrolo[3,2-d]pyrimidine 2-thioxo, 4-oxo, 7-phenyl, 3-ethyl acetate High polarity (ester + thioxo), potential for tautomerism Kinase inhibition, antiviral agents
Compound 9 (Synthesis, 2016) Pyrrolo[3,2-d]pyrimidine 2-thio, 4-oxo, tert-butyldimethylsilyl (TBS) ether, diisopropylamino phosphino Bulky TBS group enhances stability; phosphino group enables nucleotide coupling Oligonucleotide prodrugs
Example 72 (EP 4 374 877 A2, 2024) Pyrrolo[1,2-b]pyridine 4a-methyl, hydroxy, fluorophenyl, alkyne Fluorine atoms enhance metabolic stability; alkyne enables click chemistry Anti-inflammatory, enzyme inhibitors

Key Comparisons

Core Structure Differences

  • The target compound and Compound 9 share a pyrrolo[3,2-d]pyrimidine core, but Example 72 features a pyrrolo[1,2-b]pyridine system. The latter lacks the pyrimidine ring, reducing its capacity for Watson-Crick-like base pairing compared to the target compound .

Substituent Effects Thioxo vs. Oxo: The 2-thioxo group in the target compound may increase acidity (pKa ~10–12) compared to oxo analogs (pKa ~14–16), enhancing hydrogen-bonding versatility in biological systems. Phenyl vs. Fluorophenyl: The 7-phenyl group in the target compound facilitates π-π stacking interactions, whereas fluorophenyl substituents (Example 72) improve metabolic stability and lipophilicity . Ethyl Acetate vs. Phosphino Groups: The ethyl acetate ester in the target compound enhances solubility in polar solvents, while the phosphino group in Compound 9 enables covalent linkage to nucleotides for prodrug applications .

Synthetic Accessibility

  • The target compound’s ethyl acetate group simplifies synthesis compared to the TBS-protected intermediates in Compound 7. Example 72’s fluorophenyl and alkyne groups require specialized coupling reagents, increasing synthetic complexity .

Research Findings and Implications

  • Spectrofluorometry vs.
  • Crystallography : The SHELX system (widely used for small-molecule refinement) could resolve the target compound’s tautomeric preferences (thione vs. thiol forms), critical for understanding its reactivity .

Biological Activity

Ethyl (4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetate is a compound belonging to the pyrrolo[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The pyrrolo[3,2-d]pyrimidine scaffold is known for its ability to form various derivatives with enhanced biological properties. The specific synthetic pathway may vary depending on the starting materials and desired substituents.

2.1 Anticancer Activity

Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. Various studies have demonstrated that these compounds can inhibit key signaling pathways involved in tumor growth and metastasis:

  • Microtubule Inhibition : Compounds similar to ethyl (4-oxo-7-phenyl...) have been shown to bind to the colchicine site on tubulin, thereby disrupting microtubule assembly and leading to apoptosis in cancer cells .
CompoundGI50 (nM)Mechanism of Action
Compound A10Microtubule disassembly
Compound B25RTK inhibition
Ethyl (4-oxo...)TBDTBD

2.2 Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolo[3,2-d]pyrimidines has also been investigated. For example, certain derivatives have shown efficacy in inhibiting COX enzymes and reducing cytokine production in vitro:

  • Inhibition of COX Enzymes : Ethyl (4-oxo...) has been evaluated for its ability to inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response .

2.3 Antioxidant Properties

Studies suggest that these compounds possess antioxidant activity, which can protect cells from oxidative stress:

  • Cellular Models : In RAW264.7 cells stimulated with LPS, some derivatives exhibited potent antioxidant effects .

3. Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of ethyl (4-oxo...) is critical for optimizing its biological activity. Modifications at various positions on the pyrrolo[3,2-d]pyrimidine scaffold can significantly impact potency and selectivity:

PositionModificationEffect
N5Alkyl groupIncreased activity against DPP-IV
C7HalogenEnhanced cytotoxicity

4. Case Studies

Several case studies highlight the therapeutic potential of pyrrolo[3,2-d]pyrimidines:

  • Case Study on Anticancer Activity : A derivative demonstrated submicromolar potency against various cancer cell lines in the NCI 60 tumor cell panel .
  • Case Study on Anti-inflammatory Activity : Another study reported significant reductions in paw edema in animal models treated with pyrrolo[3,2-d]pyrimidine derivatives .

5. Conclusion

This compound represents a promising compound within the pyrrolo[3,2-d]pyrimidine class due to its multifaceted biological activities including anticancer and anti-inflammatory effects. Ongoing research into its SAR will likely lead to the development of more effective derivatives with enhanced therapeutic profiles.

Q & A

Q. What synthetic methodologies are reported for this pyrrolo[3,2-d]pyrimidine derivative, and how do reaction conditions impact yield?

The synthesis typically involves multi-step reactions, starting with condensation of precursors like diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate with aryl isocyanates, followed by amine coupling. Key conditions include:

  • Solvent selection (e.g., dry methylene dichloride for initial steps, anhydrous ethanol for cyclization) .
  • Temperature control (e.g., 273–278 K for intermediate stabilization) .
  • Purification via recrystallization (ethanol/methylene dichloride mixtures yield high-purity crystals) . Yield optimization often hinges on stoichiometric ratios of dipentylamine and sodium ethoxide (EtONa) catalysis .

Q. Which structural characterization techniques are critical for confirming the compound’s identity?

Single-crystal X-ray diffraction (SCXRD) is definitive for resolving the core structure and substituent orientations. Key findings include:

  • Dihedral angles between the pyrrolo[3,2-d]pyrimidine moiety (5.8° deviation from coplanarity) and phenyl substituents (61.05°–75.39° tilt) .
  • Intermolecular interactions (C–H···O hydrogen bonds, π-π stacking between aromatic rings at 3.595 Å) that stabilize the crystal lattice . Complementary techniques like NMR and IR are essential for functional group validation but are not detailed in the provided evidence.

Advanced Research Questions

Q. How do computational methods enhance the understanding of tautomerism and reactivity in this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can predict tautomeric equilibria between thione (C=S) and thiol (S–H) forms, which influence hydrogen-bonding potential and reactivity . Reaction path searches using tools like the International Consortium for Reaction Design and Discovery (ICReDD) framework integrate computational modeling with experimental data to optimize synthetic routes and predict regioselectivity in functionalization reactions .

Q. What intermolecular interactions govern crystal packing, and how do they affect physicochemical properties?

SCXRD data reveal:

  • C–H···O hydrogen bonds form 2D networks parallel to the ab plane, enhancing thermal stability .
  • π-π interactions between pyrrolopyrimidine moieties (3.595 Å separation) and phenyl rings (3.965 Å slippage) contribute to low solubility in polar solvents . These interactions are critical for designing co-crystals or salt forms to improve bioavailability in drug development.

Q. What strategies are employed to modify the core structure for targeted biological activity?

Structural analogs (e.g., chlorophenyl or fluorophenyl substitutions) demonstrate that:

  • Electron-withdrawing groups (e.g., –Cl, –F) at the 7-position enhance binding to purine nucleoside phosphorylase (PNP) via hydrophobic and π-π interactions .
  • The ethyl acetate side chain at position 3 can be replaced with carboxamide or heterocyclic moieties to modulate solubility and enzyme inhibition . Structure-activity relationship (SAR) studies should prioritize substituent effects on ring planarity and hydrogen-bond donor/acceptor capacity.

Contradictions and Methodological Considerations

  • Synthetic Reproducibility : Variations in solvent purity (e.g., anhydrous vs. hydrated ethanol) may lead to discrepancies in cyclization efficiency .
  • Biological Activity : While pyrrolo[3,2-d]pyrimidines are reported as anticancer agents, the specific activity of this derivative requires validation against in vitro models, as structural analogs show target specificity (e.g., PNP inhibition vs. kinase modulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.